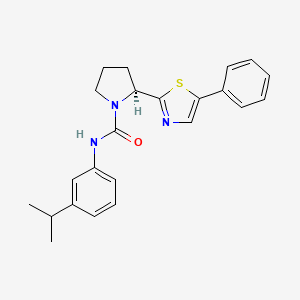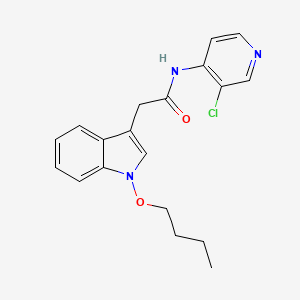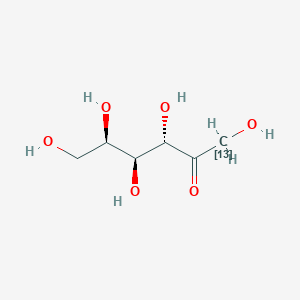
Potassium 1,3-dioxoisoindolin-2-ide-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 1,3-dioxoisoindolin-2-ide-15N is a nitrogen-15 labeled derivative of Potassium 1,3-dioxoisoindolin-2-ide. This compound is primarily used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and tracing applications. The compound has a molecular formula of C8H5K15NO2 and a molecular weight of 187.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 1,3-dioxoisoindolin-2-ide-15N typically involves the incorporation of nitrogen-15 into the parent compound, Potassium 1,3-dioxoisoindolin-2-ide. One common method includes the reaction of phthalimide with potassium hydroxide in the presence of a nitrogen-15 source. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures (40-120°C) for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of nitrogen-15. The final product is purified through filtration and recrystallization to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: Potassium 1,3-dioxoisoindolin-2-ide-15N undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the potassium ion is replaced by other cations.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and other electrophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Potassium 1,3-dioxoisoindolin-2-ide-15N is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of nitrogen-containing drugs.
Industry: Applied in the synthesis of labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of Potassium 1,3-dioxoisoindolin-2-ide-15N involves its role as a stable isotope tracer. The nitrogen-15 label allows researchers to track the compound’s incorporation and transformation in various chemical and biological processes. This helps in understanding reaction pathways, metabolic routes, and the behavior of nitrogen-containing compounds in different environments .
Comparison with Similar Compounds
Potassium 1,3-dioxoisoindolin-2-ide: The non-labeled version of the compound.
Potassium phthalimide: Another potassium salt with similar structural features.
Uniqueness: The primary uniqueness of Potassium 1,3-dioxoisoindolin-2-ide-15N lies in its nitrogen-15 labeling, which provides distinct advantages in tracing and analytical applications. This makes it more valuable in research settings compared to its non-labeled counterparts .
Properties
Molecular Formula |
C8H5KNO2 |
|---|---|
Molecular Weight |
187.22 g/mol |
InChI |
InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11);/i9+1; |
InChI Key |
BYXYCUABYHCYLY-DLBIPZKSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)[15NH]C2=O.[K] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2=O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



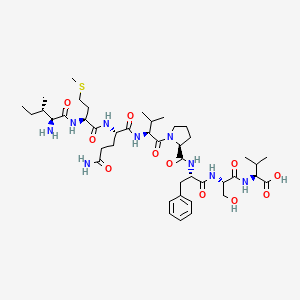

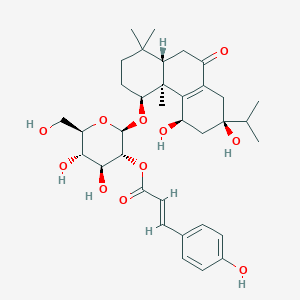
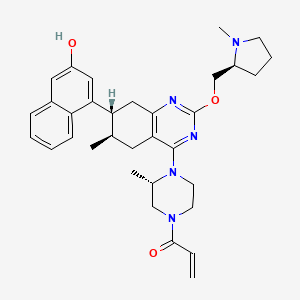
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
